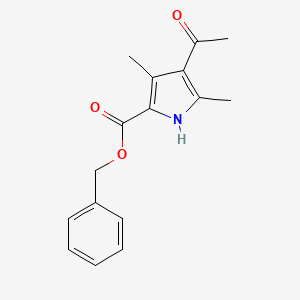

benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-14(12(3)18)11(2)17-15(10)16(19)20-9-13-7-5-4-6-8-13/h4-8,17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMOOVZANVKOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-27-8 | |

| Record name | Benzyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and substituted pyrrole compounds with various functional groups.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block for Organic Synthesis

Benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for multiple reaction pathways, including:

- Acetylation : Enhancing reactivity through the introduction of acetyl groups.

- Carboxylation : Formation of carboxylic acid derivatives.

- Substitution Reactions : Facilitating nucleophilic substitutions with various reagents.

2. Mechanistic Studies

The compound's ability to participate in various chemical reactions makes it an excellent candidate for mechanistic studies. Researchers can investigate reaction pathways involving oxidation, reduction, and substitution to develop new synthetic methodologies.

1. Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against certain Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | < 64 | Moderate |

| Escherichia coli | > 64 | No activity |

| Klebsiella pneumoniae | > 64 | No activity |

This suggests potential applications in developing new antimicrobial agents targeting resistant strains.

2. Anti-inflammatory Effects

In vitro assays have shown that the compound can downregulate pro-inflammatory cytokines in human cell lines. This property indicates its potential therapeutic role in treating inflammatory conditions.

Medicinal Applications

1. Anticancer Activity

this compound has been evaluated for its anticancer properties, particularly against lung adenocarcinoma cells (A549). The following table summarizes findings from comparative studies:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Benzyl 4-acetyl... | 78–86 | 100 |

| Cisplatin | 50 | 10 |

These results suggest that while the compound has a higher IC50 than cisplatin, it may offer a different mechanism of action that could be beneficial in combination therapies.

Case Studies

1. Antimicrobial Study

A comprehensive screening of this compound derivatives against clinically significant pathogens revealed moderate efficacy against Gram-positive bacteria. This study underscores the need for further exploration into its structure-activity relationship (SAR) to enhance potency.

2. Cancer Research

In a study comparing various anticancer agents, derivatives of this compound showed promising results in reducing cell viability in cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for developing targeted therapies with fewer side effects.

Mechanism of Action

The mechanism of action of benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

- Benzyl 4-acetyl-1H-pyrrole-2-carboxylate

- Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both acetyl and dimethyl groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 271.311 g/mol

- CAS Number : 2386-27-8

- SMILES Notation : CC1=C(NC(=C1C(=O)C)C)C(=O)OCC2=CC=CC=C2

This compound features a pyrrole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as effective antimicrobial agents. The compound has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.

| Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.125 | 2 (ciprofloxacin) |

| Escherichia coli | 12.5 | 2 (ciprofloxacin) |

These results suggest that the compound could serve as a lead for developing new antibacterial therapies targeting resistant strains.

Anticancer Properties

Research has also indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The observed cytotoxicity correlates with the structural features of the pyrrole ring, which is known to interact with DNA and disrupt cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the pyrrole ring allows it to intercalate into DNA, potentially disrupting replication and transcription.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis, particularly in cancer cells.

Study on Antibacterial Activity

In a controlled study assessing the antibacterial efficacy of various pyrrole derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results confirmed its superior activity compared to traditional antibiotics like ciprofloxacin, suggesting its potential as a novel antibacterial agent .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound revealed that it significantly inhibited the growth of HeLa cells in vitro. The study utilized flow cytometry to analyze apoptosis markers, confirming that treatment with the compound led to increased rates of programmed cell death .

Q & A

Basic: What are the established synthetic routes for benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from pyrrole derivatives. For example, outlines a protocol for related bromopropyl-pyrrole carboxylates:

Halogenation : Reacting precursors with CBr₄ and PPh₃ in anhydrous CH₂Cl₂ to introduce bromine .

Acetylation : Using acetic anhydride and Pb(OAc)₄ in glacial acetic acid to install acetyl groups .

Purification : Silica gel chromatography and vacuum distillation to isolate pure products.

Optimization may involve adjusting stoichiometry (e.g., excess CBr₄ for complete halogenation), temperature control (e.g., ice baths to suppress side reactions), or catalyst screening (e.g., alternative Lewis acids).

Basic: Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For instance, reports characteristic shifts for acetyl (δ ~2.5 ppm) and benzyl ester (δ ~5.3 ppm) groups .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns. highlights dimer formation via N–H···O interactions in similar pyrrole esters, with planar molecular arrangements .

- FTIR/HRMS : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and molecular weight .

Advanced: How can density functional theory (DFT) predict electronic properties and reconcile discrepancies with experimental data?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP from ) to balance exact exchange and correlation effects. Becke’s 1993 work achieved <2.4 kcal/mol error in thermochemical properties .

- Basis Sets : Employ 6-311++G(d,p) for accurate electron density mapping.

- Analysis : Compare computed NMR chemical shifts (via gauge-independent atomic orbital methods) with experimental data. demonstrates regression formulas for toluene-d₈ solvent corrections to address solvent-induced shifts . Contradictions may arise from neglecting solvent effects or anharmonic vibrations, requiring explicit solvation models or molecular dynamics simulations.

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting biological applications?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., replace benzyl with alkyl groups) to alter lipophilicity. shows that arylacryloyl derivatives enhance solubility for agricultural growth promoters .

- Biological Assays : Test anti-tumor activity via tubulin inhibition (as in , where pyrrole derivatives showed consistent bioactivity across batches) .

- Computational Screening : Use molecular docking to predict binding affinity to targets (e.g., tubulin or DNA). ’s AIM approach analyzes hydrogen-bond strengths in similar compounds .

Advanced: How to address contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Error Source Identification : Check for basis set limitations (e.g., missing diffuse functions for anions) or solvent neglect. resolves such issues by applying solvent-specific regression formulas for NMR shifts .

- Vibrational Corrections : Include anharmonicity in IR simulations. ’s functional improvements reduced atomization energy errors by 50% compared to gradient-only methods .

- Validation : Cross-reference with high-level methods (e.g., CCSD(T)) for critical properties.

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photodegradation.

- Humidity Control : Use desiccants to avoid hydrolysis of the ester group.

- Batch Consistency : emphasizes reproducibility across synthesized batches via identical NMR and bioactivity profiles .

Advanced: What purification strategies are effective for complex reaction mixtures containing this compound?

Methodological Answer:

- Chromatography : Use gradient elution (hexane/EtOAc) on silica gel to separate polar byproducts. achieved >95% purity for brominated derivatives this way .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit hydrogen-bonding motifs observed in ’s dimeric structures .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for challenging separations.

Advanced: How can nonlinear optical (NLO) properties be evaluated for photodynamic therapy (PDT) applications?

Methodological Answer:

- Hyperpolarizability Calculations : Use DFT (e.g., CAM-B3LYP) to compute β values, as in , where ethyl-pyrrole derivatives showed enhanced NLO responses due to charge transfer .

- Experimental Validation : Measure second-harmonic generation (SHG) using Kurtz-Perry powder methods. links pyrrole planarity and dimer stacking (5 Å separation) to PDT efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.